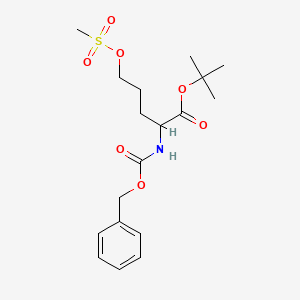
N-benzoxycarbonyl-5-(methylsulfonyloxy)-L-norvaline, tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (2S)-5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate is a complex organic compound that features a tert-butyl ester group, a methylsulfonyloxy group, and a phenylmethoxycarbonylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Protection of the amino group: The amino group of the starting material is protected using a phenylmethoxycarbonyl (Cbz) group.
Formation of the ester: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of a strong acid catalyst.
Introduction of the methylsulfonyloxy group: The hydroxyl group is converted to a methylsulfonyloxy group using methanesulfonyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (2S)-5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate can undergo various chemical reactions, including:
Substitution reactions: The methylsulfonyloxy group can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The phenylmethoxycarbonyl group can be removed under hydrogenation conditions to reveal the free amino group.
Common Reagents and Conditions
Methanesulfonyl chloride: Used for introducing the methylsulfonyloxy group.
Triethylamine: Acts as a base in the sulfonylation reaction.
Hydrochloric acid or sodium hydroxide: Used for hydrolysis of the ester group.
Palladium on carbon (Pd/C): Used for hydrogenation to remove the phenylmethoxycarbonyl protecting group.
Major Products
Substitution reactions: Yield various substituted derivatives depending on the nucleophile used.
Hydrolysis: Produces the corresponding carboxylic acid.
Deprotection: Results in the free amino acid derivative.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (2S)-5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential as a building block in peptide synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-butyl (2S)-5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative, allowing for selective deprotection and coupling reactions. The molecular targets and pathways involved are typically related to the specific biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (2S)-2-(phenylmethoxycarbonylamino)pentanoate: Lacks the methylsulfonyloxy group.
tert-Butyl (2S)-5-hydroxy-2-(phenylmethoxycarbonylamino)pentanoate: Contains a hydroxyl group instead of a methylsulfonyloxy group.
tert-Butyl (2S)-5-chloro-2-(phenylmethoxycarbonylamino)pentanoate: Contains a chloro group instead of a methylsulfonyloxy group.
Uniqueness
The presence of the methylsulfonyloxy group in tert-butyl (2S)-5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate imparts unique reactivity, particularly in substitution reactions. This makes it a valuable intermediate in the synthesis of more complex molecules, offering versatility that similar compounds may lack.
Eigenschaften
Molekularformel |
C18H27NO7S |
|---|---|
Molekulargewicht |
401.5 g/mol |
IUPAC-Name |
tert-butyl 5-methylsulfonyloxy-2-(phenylmethoxycarbonylamino)pentanoate |
InChI |
InChI=1S/C18H27NO7S/c1-18(2,3)26-16(20)15(11-8-12-25-27(4,22)23)19-17(21)24-13-14-9-6-5-7-10-14/h5-7,9-10,15H,8,11-13H2,1-4H3,(H,19,21) |
InChI-Schlüssel |
RTLIQGGSCSOEPF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(CCCOS(=O)(=O)C)NC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




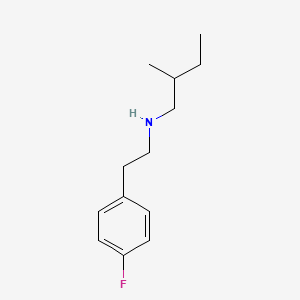

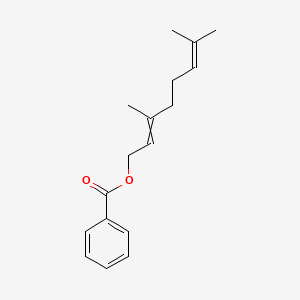
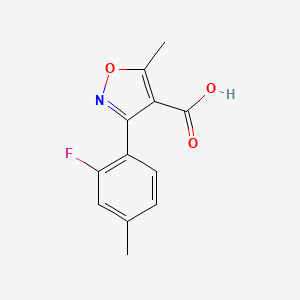
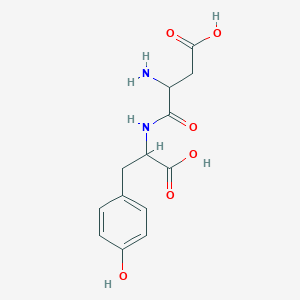

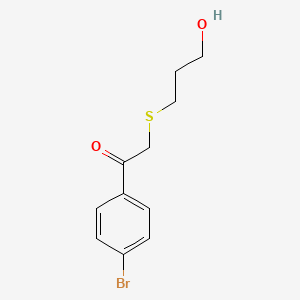
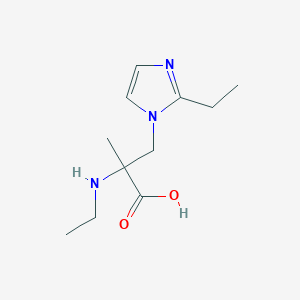
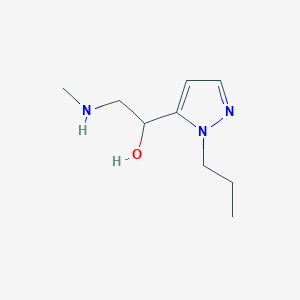
![2-[1-(9H-fluoren-9-ylmethoxycarbonyl)azetidin-2-yl]acetic acid](/img/structure/B15327388.png)

![[5-(2,3-dihydro-1H-inden-5-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B15327404.png)
